

Spectroscopic and Synthetic Profile of Tert-butyl 4-bromobenzylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-bromobenzylcarbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **Tert-butyl 4-bromobenzylcarbamate** (C₁₂H₁₆BrNO₂), a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Spectroscopic Data

The structural integrity and purity of synthesized **Tert-butyl 4-bromobenzylcarbamate** can be confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.48-7.43	m	2H	-	Ar-H
7.18	d	2H	8.4	Ar-H
4.84	br s	1H	-	NH
4.27	d	2H	5.7	CH ₂
1.46	s	9H	-	C(CH ₃) ₃

Solvent: Not specified in the available data, but likely CDCl₃ based on typical analyses of similar compounds.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

At the time of this report, specific experimental ¹³C NMR data for **Tert-butyl 4-bromobenzylcarbamate** was not publicly available in the searched resources. However, spectral data is noted to exist in databases such as SpectraBase.[\[2\]](#)

Table 3: IR Spectroscopic Data

Similarly, while IR spectral data for **Tert-butyl 4-bromobenzylcarbamate** is indicated to be available in spectral databases, the specific absorption peaks were not accessible in the conducted search.[\[2\]](#) Key expected absorptions would include N-H stretching, C=O (carbamate) stretching, and C-H stretching from the aromatic and aliphatic moieties.

Table 4: Mass Spectrometry Data

The PubChem database indicates the availability of GC-MS data for this compound.[\[2\]](#) The expected molecular weight is 286.16 g/mol . The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Experimental Protocol: Synthesis of Tert-butyl 4-bromobenzylcarbamate

The following protocol describes a standard and efficient method for the N-Boc protection of 4-bromobenzylamine to yield **Tert-butyl 4-bromobenzylcarbamate**.

Materials and Reagents:

- 4-bromobenzylamine hydrochloride
- di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (Et_3N)
- Chloroform (CHCl_3) or Dichloromethane (DCM)
- 10% aqueous citric acid
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred suspension of 4-bromobenzylamine hydrochloride (1.0 equivalent) in chloroform or dichloromethane, add triethylamine (1.1 equivalents).
- To this mixture, add di-tert-butyl dicarbonate (1.0 equivalent).
- Allow the resulting solution to stir at ambient temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic solution sequentially with 10% aqueous citric acid and then with brine.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

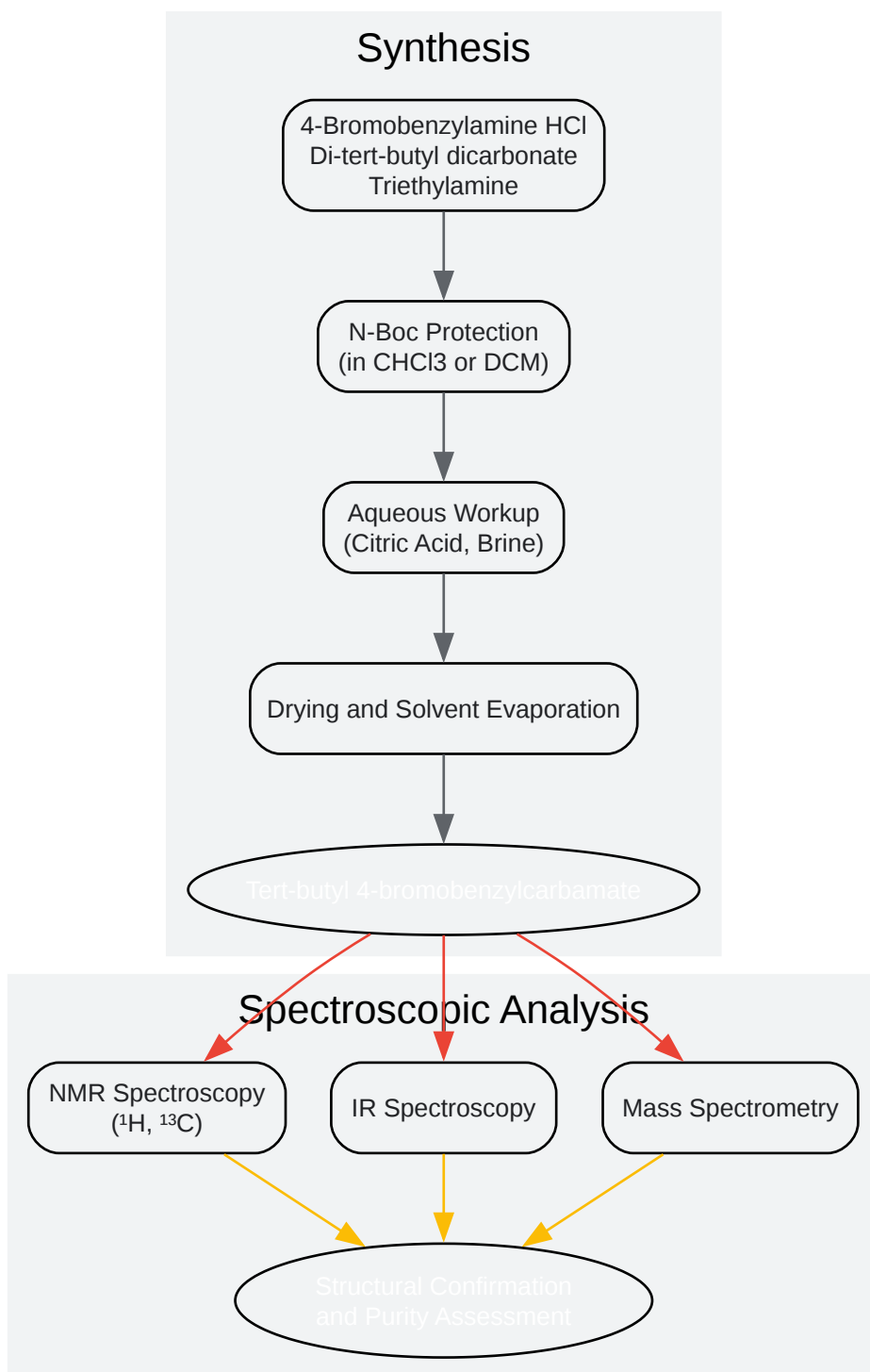
- Filter the drying agent and evaporate the solvent from the filtrate under reduced pressure to yield **Tert-butyl 4-bromobenzylcarbamate**.^[1]

Visualizations

Logical Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of **Tert-butyl 4-bromobenzylcarbamate** to its characterization using various spectroscopic methods.

Workflow for Synthesis and Analysis

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

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